gamma-Secretase modulator 12
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Overview
Description
Gamma-Secretase Modulator 12 is a small molecule that selectively modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Unlike gamma-secretase inhibitors, which completely block the enzyme’s activity, gamma-secretase modulators subtly alter the enzyme’s activity to reduce the production of the pathogenic amyloid-beta 42 peptide while sparing other essential functions of gamma-secretase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of Core Structure: The core structure of the modulator is often synthesized through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the modulator’s binding affinity and selectivity.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and employing large-scale purification techniques. Continuous flow chemistry and automated synthesis platforms are often utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Gamma-Secretase Modulator 12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Gamma-Secretase Modulator 12 has a wide range of scientific research applications:
Chemistry: Used as a probe to study the structure and function of gamma-secretase and its role in amyloid-beta production.
Biology: Investigated for its effects on cellular processes and signaling pathways involving gamma-secretase substrates.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease by reducing amyloid-beta 42 levels without affecting other gamma-secretase functions.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research
Mechanism of Action
Gamma-Secretase Modulator 12 exerts its effects by binding to the gamma-secretase complex and altering its cleavage activity. This modulation shifts the production of amyloid-beta peptides towards shorter, less pathogenic forms (e.g., amyloid-beta 38) while reducing the levels of the longer, aggregation-prone amyloid-beta 42 peptide. The molecular targets include the presenilin subunits of gamma-secretase, and the pathways involved are related to amyloid precursor protein processing .
Comparison with Similar Compounds
Similar Compounds:
Gamma-Secretase Inhibitors: Completely block gamma-secretase activity, leading to potential side effects due to the inhibition of other essential functions.
Inverse Gamma-Secretase Modulators: Increase amyloid-beta 42 levels by decreasing the enzyme’s processivity.
Second-Generation Gamma-Secretase Modulators: Contain an aryl-imidazole group and exhibit improved selectivity and potency .
Uniqueness: Gamma-Secretase Modulator 12 is unique in its ability to selectively reduce amyloid-beta 42 production without affecting other gamma-secretase functions. This selective modulation offers a promising therapeutic approach for Alzheimer’s disease with potentially fewer side effects compared to gamma-secretase inhibitors .
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-ethyl-5-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H23N3O2/c1-3-27-15-20-14-19(11-12-21(20)25(27)29)23-17(2)26-24-22(10-7-13-28(23)24)30-16-18-8-5-4-6-9-18/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
BNQOGECWBFADFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)C3=C(N=C4N3C=CC=C4OCC5=CC=CC=C5)C |
Origin of Product |
United States |
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